molecular formula C12H15N3S B11767914 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B11767914
M. Wt: 233.33 g/mol
InChI Key: MMRCXMJHAFHBDJ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclohexyl group and a thiol group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the cyclohexyl and thiol groups. One common method involves the reaction of 2,3-diaminopyridine with cyclohexanone under acidic conditions to form the cyclohexyl-substituted imidazo[4,5-b]pyridine. The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or thiol-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to the presence of the cyclohexyl and thiol groups, which confer specific chemical reactivity and biological activity. These structural features differentiate it from other imidazopyridine derivatives and contribute to its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

3-cyclohexyl-1H-imidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C12H15N3S/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16)

InChI Key

MMRCXMJHAFHBDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=CC=N3)NC2=S

Origin of Product

United States

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